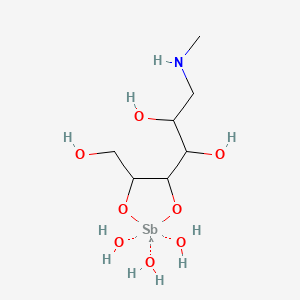

CID 45357504

Description

Aberrant Cell Cycle Progression in Oncogenesis and Disease Pathophysiology

Cancer is fundamentally a disease of uncontrolled cell division. This loss of control often stems from mutations in genes that regulate the cell cycle, leading to aberrant cell proliferation. When the normal checkpoints and regulatory mechanisms fail, cells can divide uncontrollably, leading to the formation of tumors. Dysregulation of the cell cycle is a hallmark of cancer, and understanding these aberrations is key to developing targeted therapies. Beyond cancer, faulty cell cycle regulation can contribute to various other diseases, including neurodegenerative disorders.

Cyclin-Dependent Kinases (CDKs) as Central Regulators of Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as the master regulators of the cell cycle. These enzymes, when activated by binding to their regulatory partners called cyclins, drive the transitions between the different phases of the cell cycle by phosphorylating specific substrate proteins. In humans, there are 20 different CDKs and 29 cyclins that form various complexes to control different stages of the cell cycle. For example, CDK4 and CDK6, in complex with D-type cyclins, are crucial for the transition from the G1 to the S phase. Given their central role, CDKs have become major targets for cancer drug development.

Overview of Macrocyclic Inhibitors in Targeted Cancer Therapy: Design Principles and Advantages

Macrocyclic compounds are molecules containing a large ring of atoms, typically 12 or more. In cancer therapy, macrocyclic inhibitors have emerged as a promising class of drugs. Their unique structural features offer several advantages. The constrained, yet flexible, conformation of a macrocycle can lead to high binding affinity and selectivity for its target protein, which can be difficult to achieve with smaller, more linear molecules. This can result in more potent and less toxic drugs. Macrocyclic peptides, for instance, can target protein-protein interactions that are often considered "undruggable" by traditional small molecules. Their design often involves creating a cyclic structure that mimics the conformation of a natural binding partner of the target protein. Several macrocyclic drugs have been approved for cancer treatment, demonstrating their clinical utility.

Table of Compound Names

Properties

Molecular Formula |

C7H21NO8Sb |

|---|---|

Molecular Weight |

369.00 g/mol |

InChI |

InChI=1S/C7H15NO5.3H2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-10,12H,2-3H2,1H3;3*1H2;/q-2;;;;+2 |

InChI Key |

UQXGEOJSOYWBRX-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C(C1C(O[Sb]O1)CO)O)O.O.O.O |

Origin of Product |

United States |

Mechanistic Dissection of Cid 45357504 As a Cyclin A/b Rxl Inhibitor

Molecular Target Engagement Profile

The efficacy of CID 45357504 stems from its precise interaction with its molecular targets, Cyclin A and Cyclin B, which are key regulators of the cell cycle. cancer.govcirclepharma.com Its binding profile is characterized by high selectivity for a conserved structural feature on these cyclins, which is crucial for their interaction with a multitude of substrate proteins.

Selective Binding to the Hydrophobic Patch of Cyclins A and B

This compound selectively targets and binds to a region on Cyclins A and B known as the hydrophobic patch (HP). circlepharma.comcancer.gov This patch, also referred to as the "RxL" binding domain, is a conserved surface groove that is essential for recognizing and recruiting substrate proteins. nih.govresearchgate.net Substrates that interact with this patch typically contain a short linear motif known as the RxL (Arginine-x-Leucine) or Cy motif. nih.govnih.gov The interaction between the cyclin's hydrophobic patch and the substrate's RxL motif is a critical step for subsequent phosphorylation of the substrate by the cyclin-dependent kinase (CDK) partner. nih.govnih.gov The macrocyclic structure of this compound is designed to fit into this hydrophobic patch, effectively blocking it from binding to its natural, RxL-containing substrates. cancer.govcirclepharma.com This binding is selective for Cyclins A and B, which play pivotal roles in the S-phase, G2-phase, and mitosis. cancer.govnih.gov

Inhibition of RxL-Motif Substrate Interactions through Direct Competitive Binding

By occupying the hydrophobic patch on Cyclins A and B, this compound acts as a direct competitive inhibitor of RxL-motif-containing substrates. cancer.govnih.gov This prevents the formation of the cyclin-substrate complex, thereby inhibiting the subsequent CDK-mediated phosphorylation and regulation of these substrates. circlepharma.comnih.gov This disruption of protein-protein interactions is the core mechanism through which this compound exerts its biological effects. biorxiv.orgcirclepharma.com The inhibitor effectively uncouples the cyclins from a subset of their specific targets, leading to a cascade of cellular events. nih.govbiorxiv.org

A primary target of the Cyclin A-CDK2 complex is the transcription factor E2F1. nih.gov E2F1 contains an RxL motif that mediates its binding to the hydrophobic patch of Cyclin A. nih.govbiorxiv.org This interaction is part of a negative feedback loop; during the S-phase, Cyclin A/CDK2 phosphorylates E2F1, which inhibits its DNA-binding activity and ultimately dampens its transcriptional program. nih.govbiorxiv.org

This compound competitively blocks the RxL binding site on Cyclin A, preventing its interaction with E2F1. cancer.govbiorxiv.org This disruption inhibits the negative regulation of E2F1, leading to its sustained activity. nih.govbiorxiv.org Immunoprecipitation experiments have confirmed that dual Cyclin A/B RxL inhibitors, like this compound, effectively disrupt the interaction between Cyclin A and E2F1. biorxiv.org

The Cyclin B-CDK1 complex is a master regulator of entry into mitosis. Its activity is tightly controlled, in part by the inhibitory kinase Myt1. researchgate.netbiorxiv.org Myt1 contains an RxL motif and interacts with the hydrophobic patch on Cyclin B, which facilitates the inhibitory phosphorylation of CDK1. biorxiv.orgcirclepharma.com

This compound disrupts the interaction between Cyclin B and Myt1 by binding to the cyclin's hydrophobic patch. cancer.govbiorxiv.org This prevents Myt1 from efficiently inhibiting the Cyclin B-CDK1 complex. The result is the hyperactivation of Cyclin B-CDK1 activity, which can lead to premature or aberrant mitotic events. nih.govbiorxiv.org Co-immunoprecipitation studies have demonstrated that dual Cyclin A/B RxL inhibitors effectively disrupt the Cyclin B-Myt1 interaction. biorxiv.org

Downstream Cellular and Molecular Consequences of Cyclin A/B RxL Inhibition

The direct inhibition of Cyclin A/B-substrate interactions by this compound triggers significant downstream effects, fundamentally altering cell cycle control and leading to selective lethality in cancer cells. circlepharma.comnih.gov These consequences are a direct result of the dysregulation of key proteins whose functions are normally controlled by Cyclin A and Cyclin B.

Hyperactivation of E2F1 and Subsequent Transcriptional Dysregulation

A key consequence of disrupting the Cyclin A-E2F1 interaction is the paradoxical hyperactivation of E2F1. nih.govbiorxiv.org By preventing the normal, Cyclin A-mediated suppression of E2F1 at the end of S-phase, this compound allows E2F1 to remain active. nih.govbiorxiv.org While E2F1 is necessary for cell cycle progression, excessive E2F1 activity is known to induce apoptosis. nih.govbiorxiv.org This creates a state of "transcriptional dysregulation," where the prolonged activity of E2F1 drives the expression of genes that can lead to replication stress, DNA damage, and ultimately, cell death. cancer.govbiorxiv.org This mechanism forms the basis for the synthetic lethality observed in cancer cells with pre-existing high levels of E2F activity, often due to mutations in the RB1 pathway. circlepharma.combiorxiv.org The elevated E2F activity primes these cells for apoptosis when treated with a Cyclin A/B RxL inhibitor. nih.govbiorxiv.org

Induction of Neomorphic Cyclin B-Cdk2 Complex Formation

A key and unexpected aspect of this compound's mechanism is the induction of a neomorphic, or novel, interaction between Cyclin B and Cyclin-dependent kinase 2 (Cdk2). nih.govbiorxiv.org Under normal physiological conditions, Cyclin B preferentially binds to Cdk1 to drive mitotic progression. nih.govnih.gov While Cyclin B can associate with Cdk2 in vitro, this complex is not typically observed in cells during mitosis. biorxiv.orgnih.gov

The inhibition of the Cyclin A/B-RxL interaction by this compound appears to redirect Cdk2 to form a complex with Cyclin B. biorxiv.org This aberrant complex formation is a critical step in the subsequent activation of the spindle assembly checkpoint and induction of cell death. nih.govbiorxiv.org The precise molecular details of how the inhibitor promotes this neomorphic pairing are an area of ongoing investigation. biorxiv.org

Table 1: Key Protein Interactions in the Presence and Absence of this compound

| Condition | Canonical Interactions | Neomorphic Interactions Induced by this compound |

|---|---|---|

| Normal Mitosis | Cyclin A - Cdk2 Cyclin B - Cdk1 | Not observed |

| With this compound | Disrupted Cyclin A/B-RxL substrate binding | Cyclin B - Cdk2 |

Activation of the Mitotic Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint (SAC), also known as the mitotic checkpoint, is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. wikipedia.orgfrontiersin.org It prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. wikipedia.orgnih.gov The formation of the neomorphic Cyclin B-Cdk2 complex, induced by this compound, paradoxically leads to the activation of the SAC. nih.govbiorxiv.org

This activation is a key driver of the inhibitor's anti-cancer effects. nih.gov By activating the SAC, this compound traps cancer cells in mitosis, a state from which they are unable to progress, ultimately leading to cell death. nih.govbiorxiv.org The components of the SAC, such as MAD2 and BUB3, are involved in forming the Mitotic Checkpoint Complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C) to halt mitotic progression. wikipedia.orgrcsb.org

Pathways Leading to Mitotic Cell Death and Apoptosis

Prolonged mitotic arrest, as induced by this compound through SAC activation, triggers cellular pathways that result in mitotic cell death and apoptosis. nih.govnih.gov Mitotic cell death is a form of cell death that occurs during mitosis and is often caspase-dependent. oncotarget.comoncotarget.com

The inhibition of Cyclin A/B-RxL interactions by this compound ultimately leads to apoptosis. nih.govbiorxiv.org This process is often linked to the degradation of anti-apoptotic proteins like Mcl-1 during the extended mitotic state. nih.gov The constant activity of the accumulated Cyclin B1-Cdk1 complex during mitotic arrest is thought to be a major contributor to the generation of death signals. oncotarget.com While the precise apoptotic signaling cascade initiated by this compound is still under investigation, it is clear that the induction of mitotic arrest is a critical prerequisite. nih.gov

Table 2: Cellular Events Following this compound Treatment

| Event | Description | Consequence |

|---|---|---|

| RxL Inhibition | Disruption of Cyclin A/B binding to RxL-containing substrates. nih.gov | Hyperactivation of E2F1 and Cyclin B. nih.gov |

| Neomorphic Complex | Formation of an aberrant Cyclin B-Cdk2 complex. biorxiv.org | Altered kinase activity and substrate phosphorylation. |

| SAC Activation | Engagement of the spindle assembly checkpoint. nih.govwikipedia.org | Prolonged mitotic arrest. |

| Mitotic Cell Death | Activation of apoptotic pathways during mitosis. oncotarget.comoncotarget.com | Cancer cell death. |

Cellular Response to DNA Damage Induction and G2/M Phase Accumulation

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. cellsignal.comwikipedia.org DNA damage activates a signaling cascade involving kinases like ATM and ATR, which in turn activate checkpoint kinases Chk1 and Chk2. bio-rad.comufrgs.br These kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B-Cdk1 complex and thereby halting entry into mitosis. cellsignal.comufrgs.br

Recent studies have indicated that the anti-cancer effect of Cyclin A/B RxL inhibitors like this compound is also mediated in part by the disruption of the ATR/Chk1 DNA repair pathway. circlepharma.com This disruption, coupled with the inhibitor's effects on mitotic progression, contributes to the accumulation of cells in the G2/M phase of the cell cycle. oncotarget.com The inability to properly repair DNA damage before mitotic entry can further sensitize cancer cells to the lethal effects of prolonged mitotic arrest induced by the compound.

Preclinical Efficacy and Anti Tumor Activity of Cid 45357504

In Vitro Pharmacological Characterization

Anti-Proliferative Activity Across Diverse Cancer Cell Line Panels

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 2.1 |

Biochemical and Cellular Assays for Confirmation of Target Engagement in Cellular Contexts

Information regarding specific biochemical and cellular assays to confirm the target engagement of CID 45357504 in a cellular context is not extensively documented in publicly accessible research. While the mechanism is suggested to be DNA incorporation, detailed studies confirming this target engagement, such as cellular thermal shift assays (CETSA) or assays measuring the inhibition of specific enzymes involved in DNA replication or repair, are not described in the available literature.

In Vivo Efficacy in Established Preclinical Cancer Models

There is currently no publicly available information or published research on the in vivo efficacy of this compound in established preclinical cancer models.

Assessment in Patient-Derived Xenograft (PDX) Models

No data from studies assessing the efficacy of this compound in patient-derived xenograft (PDX) models have been made publicly available.

Evaluation in Cell Line-Derived Xenograft (CDX) Models

There is no publicly available research detailing the evaluation of this compound in cell line-derived xenograft (CDX) models.

Efficacy in Small Cell Lung Cancer (SCLC) Models

No studies have been published in the public domain regarding the efficacy of this compound specifically in small cell lung cancer (SCLC) models.

Identification and Validation of Predictive Biomarkers for Cid 45357504 Response

Genomic and Transcriptomic Correlates of Sensitivity to CID 45357504

Preclinical studies utilizing patient-derived xenograft (PDX) models and cancer cell lines have identified several key biomarkers that predict sensitivity to this compound. These markers are centered around pathways that are dysregulated in many cancers, particularly those involving cell cycle progression and checkpoint control.

A strong correlation has been observed between high E2F target pathway scores and sensitivity to this compound. circlepharma.comcirclepharma.com The E2F family of transcription factors are critical regulators of the cell cycle, and their heightened activity is a hallmark of many cancers, often resulting from alterations in the CDK-RB-E2F axis. firstwordpharma.com Preclinical models of small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and breast cancer with high E2F target hallmark pathway scores demonstrated significant tumor growth inhibition and/or regression when treated with this compound. circlepharma.comcirclepharma.comcirclepharma.com This suggests that tumors reliant on the E2F pathway for their proliferation are particularly vulnerable to the mechanism of action of this compound. firstwordpharma.com In a study of breast cancer PDX models, a high E2F hallmark pathway score was associated with a greater response to the compound. circlepharma.com

| PDX Model | Tumor Type | E2F Hallmark Pathway Score (Z-score) | Best Response to this compound |

|---|---|---|---|

| PDX098 | TNBC | 1.5 | Complete Response |

| PDX124 | TNBC | 1.2 | Partial Response |

| PDX473B | TNBC | 0.8 | Partial Response |

| PDX490 | ER+/HER2- | 0.5 | Stable Disease |

| PDX127 | TNBC | -0.1 | Progressive Disease |

| PDX479A | ER+/HER2- | -0.5 | Progressive Disease |

| PDX600.1 | ER+/HER2- (CDK4/6i Refractory) | -0.8 | Progressive Disease |

| PDX474.7 | ER+/HER2- (Post-CDK4/6i) | -1.2 | Progressive Disease |

Consistent with the findings for the E2F pathway score, elevated baseline expression of the transcription factor E2F1 is also a strong predictor of response to this compound. bioworld.com In vivo activity of the compound in breast cancer PDX models was directly correlated with E2F1 expression levels. biospace.compatsnap.comcirclepharma.com Models with higher baseline E2F1 expression (measured by RNA-seq) responded favorably, while those with lower expression did not. bioworld.com This highlights the dependence of this compound's anti-tumor effect on the presence of its direct target pathway components. circlepharma.com The correlation was statistically significant, underscoring E2F1 expression as a robust predictive biomarker for sensitivity. circlepharma.com

Similar to the E2F target pathway, a high G2/M checkpoint hallmark pathway score has been identified as a predictive biomarker for sensitivity to this compound. circlepharma.comcirclepharma.comcirclepharma.com The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, and its dysregulation is common in cancer. circlepharma.com Since this compound induces G2/M arrest, tumors with a pre-existing activated G2/M checkpoint pathway appear to be more susceptible to its effects. researchgate.netcirclepharma.com In studies across SCLC, NSCLC, and breast cancer models, high G2/M checkpoint scores were associated with tumor regression or growth inhibition upon treatment. circlepharma.comcirclepharma.com

| PDX Model | Tumor Type | G2M Checkpoint Hallmark Score (Z-score) | Best Response to this compound |

|---|---|---|---|

| PDX098 | TNBC | 1.8 | Complete Response |

| PDX124 | TNBC | 1.4 | Partial Response |

| PDX473B | TNBC | 1.0 | Partial Response |

| PDX490 | ER+/HER2- | 0.6 | Stable Disease |

| PDX127 | TNBC | -0.2 | Progressive Disease |

| PDX479A | ER+/HER2- | -0.6 | Progressive Disease |

| PDX600.1 | ER+/HER2- (CDK4/6i Refractory) | -1.0 | Progressive Disease |

| PDX474.7 | ER+/HER2- (Post-CDK4/6i) | -1.5 | Progressive Disease |

The anti-tumor activity of this compound also correlates with elevated baseline expression of Cyclin B1 (CCNB1) and ESPL1 (Extra Spindle Pole Bodies-Like 1), also known as separase. circlepharma.comcirclepharma.comcirclepharma.com Separase is a direct substrate of the Cyclin B1-Cdk1 complex. circlepharma.com In preclinical models, tumor sensitivity to this compound was associated with higher expression levels of both genes. circlepharma.comcirclepharma.com Specifically, in a panel of eight breast cancer PDX models, all models that responded to this compound had higher baseline expression of ESPL1. patsnap.comcirclepharma.com This finding is consistent with the drug's mechanism, which involves the Cyclin B1-separase axis. circlepharma.com

The mechanism of action of this compound involves the direct modulation of separase activity through phosphorylation. Treatment with this compound leads to an increase in the inhibitory phosphorylation of separase at serine 1126 (p-separase S1126). researchgate.netcirclepharma.comcirclepharma.com This inhibitory phosphorylation prevents separase from executing its function in sister chromatid separation, leading to mitotic arrest and subsequent apoptotic cell death. researchgate.netcirclepharma.com In sensitive breast cancer and SCLC PDX models, treatment with this compound resulted in a significant, dose-dependent increase in p-separase (S1126). circlepharma.comcirclepharma.com This confirms that engagement of the Cyclin B1-separase pathway and the resulting inhibitory phosphorylation of separase is a key event in the anti-tumor activity of this compound. circlepharma.com

| PDX Model | Tumor Type | RB1 Mutation Status | E2F1 Expression (logCPM) | ESPL1 Expression (logCPM) | Best Response to this compound |

|---|---|---|---|---|---|

| PDX098 | TNBC | Mutant | 6.8 | 6.5 | Complete Response |

| PDX124 | TNBC | Wild Type | 6.5 | 6.2 | Partial Response |

| PDX473B | TNBC | Wild Type | 6.2 | 6.0 | Partial Response |

| PDX490 | ER+/HER2- | Wild Type | 5.8 | 5.5 | Stable Disease |

| PDX127 | TNBC | Wild Type | 5.1 | 4.8 | Progressive Disease |

| PDX479A | ER+/HER2- | Wild Type | 4.9 | 4.6 | Progressive Disease |

| PDX600.1 | ER+/HER2- (CDK4/6i Refractory) | Wild Type | 4.5 | 4.2 | Progressive Disease |

| PDX474.7 | ER+/HER2- (Post-CDK4/6i) | Wild Type | 4.3 | 4.0 | Progressive Disease |

Genetic Screens for Elucidating Resistance Mechanisms

The development of resistance to targeted therapies like this compound is a significant clinical challenge. Genetic screens provide a powerful, unbiased approach to systematically identify genes and pathways whose alteration can mediate resistance. By understanding these mechanisms, it is possible to devise combination therapies or select patient populations with a higher likelihood of response.

Genome-wide CRISPR/Cas9 knockout screens have become an indispensable tool for systematically interrogating the genetic basis of drug resistance. nih.gov This technology allows for the precise inactivation of nearly every gene in the human genome, one by one, within a population of cells. When these cells are subsequently treated with a drug such as this compound, the survival and proliferation of cells with specific gene knockouts can be monitored. Genes whose knockout leads to increased cell survival are identified as resistance-conferring genes. mdpi.complos.org

The process involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of cancer cells engineered to express the Cas9 nuclease. researchgate.net Following treatment with this compound, genomic DNA from the surviving cell population is sequenced to determine which sgRNAs have become enriched. mdpi.com A significant enrichment of sgRNAs targeting a particular gene indicates that its loss confers a survival advantage in the presence of the drug. plos.orgfrontiersin.org

While specific genome-wide screens for this compound resistance are detailed in proprietary research, published screens for other mitotic inhibitors and related compounds have identified key pathways. nih.govresearchgate.net For instance, kinome-wide CRISPR screens have repeatedly confirmed that loss of the drug's primary target, PLK1, is a top hit for resistance to PLK1 inhibitors, validating the screening approach. researchgate.netnih.gov Furthermore, screens have identified components of various cellular processes, including cell cycle control, DNA damage response, and protein ubiquitination, as potential modulators of sensitivity to mitotic inhibitors. nih.govembopress.org

Table 1: Representative Gene Categories Identified in CRISPR Screens for Mitotic Inhibitor Resistance

| Gene/Pathway Category | Function in Cell | Implication for Resistance |

| Drug Target | The protein directly inhibited by the drug (e.g., PLK1). | Loss of the target prevents the drug from binding and exerting its effect. |

| Cell Cycle Checkpoints | Proteins that regulate progression through phases of the cell cycle. | Inactivation can allow cells to bypass the mitotic arrest induced by the drug. |

| Apoptosis Regulators | Proteins that control programmed cell death. | Loss of pro-apoptotic genes or gain of anti-apoptotic genes can prevent cell death following drug-induced mitotic catastrophe. nih.gov |

| Drug Efflux Pumps | Transmembrane proteins that export substances from the cell. | Overexpression or altered regulation can reduce the intracellular concentration of the drug. frontiersin.org |

This compound exerts its therapeutic effect by inhibiting PLK1, which leads to a failure in mitotic progression and ultimately triggers a G2/M cell cycle arrest. nih.govbiomolther.org A key regulator of entry into and exit from mitosis is the protein Cyclin B. The complex formed by Cyclin B and Cyclin-dependent kinase 1 (CDK1) is essential for initiating mitosis. For a cell to exit mitosis, Cyclin B must be degraded. researchgate.net

Inhibition of PLK1 by this compound leads to a sustained mitotic arrest, characterized by high levels of Cyclin B. nih.govnih.gov This prolonged arrest is intended to trigger apoptosis. However, cancer cells can develop mechanisms to escape this fate, a process known as mitotic slippage. One such mechanism involves the slow, sustained degradation of Cyclin B, even when the spindle assembly checkpoint is active. researchgate.net Research has shown that this slow degradation is dependent on the proteasome. researchgate.net If Cyclin B levels fall below a critical threshold, the cell can "slip" out of mitosis without properly dividing and re-enter an interphase state, thereby surviving the drug treatment. researchgate.net

While specific resistance-conferring variants of the Cyclin B gene (CCNB1) are not prominently documented in public literature for this compound, any genetic alteration that enhances the rate of Cyclin B degradation during a mitotic block could theoretically confer resistance. This could include mutations in Cyclin B itself that make it a better substrate for the anaphase-promoting complex/cyclosome (APC/C), the ubiquitin ligase that targets it for destruction, or mutations in the regulatory proteins that control APC/C activity. researchgate.netmdpi.com Therefore, the dynamics of Cyclin B expression and degradation, rather than just the presence of specific variants, are a crucial factor in determining sensitivity to this compound.

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by preventing cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. embopress.org The kinase Monopolar Spindle 1 (MSP1), also known as TTK, is a master regulator of the SAC. nih.govnih.gov It localizes to unattached kinetochores and initiates the signaling cascade that inhibits the APC/C. embopress.orgnih.gov

The function of PLK1, the target of this compound, is intricately linked with that of MSP1/TTK. Research indicates that PLK1 and MSP1 are involved in a positive feedback loop that promotes robust SAC signaling. embopress.orgresearchgate.net PLK1 can phosphorylate and activate MSP1, and both kinases are required to maintain the checkpoint arrest in response to spindle damage. researchgate.net

Given this interplay, alterations in MSP1/TTK activity can significantly modulate the cellular response to PLK1 inhibition. Studies on resistance to other classes of inhibitors have revealed that cancer cells can adapt by upregulating key mitotic kinases. nih.govresearchgate.net In models of acquired resistance to BET inhibitors, for instance, cells exhibited increased expression of PLK1 and TTK (MSP1). nih.govresearchgate.netcore.ac.uk These resistant cells, characterized by their altered kinase expression profile, subsequently showed increased sensitivity to this compound, highlighting the critical role of the PLK1-MSP1 axis. nih.govresearchgate.net This suggests that the baseline expression and activity of MSP1/TTK could serve as a predictive biomarker for response to this compound. Cells with low intrinsic MSP1 activity might have a weaker SAC and be less dependent on PLK1 for mitotic progression, potentially rendering them less sensitive to its inhibition. Conversely, tumors with high MSP1/TTK expression may be more reliant on the PLK1-MSP1 signaling pathway, making them more vulnerable to this compound.

Table 2: Summary of Kinase Expression Changes in Acquired Resistance Models

| Kinase | Change in Expression in Resistant Cells | Consequence | Reference |

| PLK1 | Increased | Associated with resistance to other agents; creates dependency that can be targeted by this compound. | nih.govresearchgate.net |

| AURKA | Increased | Potential compensatory mechanism for mitotic progression. | nih.govresearchgate.net |

| TTK (MSP1) | Increased | Enhances SAC signaling, contributing to a phenotype dependent on mitotic kinases. | nih.govresearchgate.net |

Advanced Research Perspectives and Unanswered Questions Regarding Cid 45357504

Comprehensive Elucidation of E2F1 Activity Kinetics and Cellular Phenotypes in Response to Cyclin A/B RxL Inhibition

The E2F family of transcription factors are critical for the regulation of genes involved in cell cycle progression, particularly the G1/S transition. nih.govnih.gov The activity of E2F1 is tightly controlled, in part, by its interaction with the retinoblastoma protein (pRB). nih.govnih.gov When pRB is phosphorylated by cyclin-dependent kinases (CDKs), it releases E2F1, allowing it to activate the transcription of S-phase genes. embopress.org

A key area of ongoing research is to understand the precise kinetics of E2F1 activity following the inhibition of Cyclin A/B-dependent kinases. This includes investigating the immediate and delayed effects on the expression of E2F1 target genes. Furthermore, it is crucial to characterize the resulting cellular phenotypes, such as cell cycle arrest, senescence, or apoptosis, in different cancer cell lines.

Table 1: Key Research Questions Regarding E2F1 Activity and Cyclin A/B Inhibition

| Research Question | Significance |

| What is the temporal relationship between Cyclin A/B-CDK inhibition and the modulation of E2F1 target gene expression? | Understanding the immediate and downstream effects on the cell cycle machinery. |

| How do different cancer cell types with varying genetic backgrounds respond to the inhibition of this pathway? | Identifying potential biomarkers for sensitivity or resistance. |

| What are the long-term consequences of sustained E2F1 inhibition through this mechanism? | Assessing the potential for therapeutic efficacy and the development of resistance. |

Detailed Mechanism of Cyclin B-Cdk2 Neomorphic Complex Formation and its Regulation In Vivo

Cyclin-dependent kinases are activated by binding to their cyclin partners. nih.gov While CDK2 is typically associated with Cyclin A and E during the S and G1 phases, respectively, the formation of a neomorphic (newly formed) complex between Cyclin B and CDK2 has been observed. nih.govresearchgate.net The structure and function of this complex are of significant interest.

Further research is needed to fully elucidate the detailed mechanism of Cyclin B-Cdk2 complex formation in vivo. This includes identifying the specific cellular conditions and post-translational modifications that promote this interaction. Understanding the regulation of this complex is critical, as it may have unique substrate specificities and downstream effects compared to canonical Cyclin-CDK complexes.

Investigation of Therapeutic Synergy and Combination Strategies in Defined Preclinical Settings

Targeting the cell cycle machinery is a promising strategy in cancer therapy. However, monotherapies can be limited by the development of resistance. Therefore, investigating combination strategies is a crucial area of research.

Preclinical studies are needed to identify synergistic interactions between inhibitors of the Cyclin A/B-CDK pathway and other anti-cancer agents. For instance, combining these inhibitors with DNA damaging agents or inhibitors of other cell cycle checkpoints could lead to enhanced therapeutic efficacy.

Table 2: Potential Combination Strategies with Cyclin A/B-CDK Inhibitors

| Combination Agent | Rationale for Synergy |

| DNA Damaging Agents (e.g., cisplatin, doxorubicin) | Inhibition of cell cycle progression may sensitize cancer cells to the cytotoxic effects of DNA damage. |

| Checkpoint Inhibitors (e.g., ATR, CHK1 inhibitors) | Dual targeting of cell cycle control and DNA damage response pathways may induce synthetic lethality. |

| PARP Inhibitors | In cancers with deficiencies in DNA repair, inhibiting cell cycle progression can enhance the efficacy of PARP inhibitors. |

Exploration of Additional Therapeutic Indications and Predictive Biomarker Expansion Beyond Current Identified Cancer Models

While the dysregulation of the cell cycle is a hallmark of cancer, its components play roles in other diseases as well. Therefore, exploring the therapeutic potential of Cyclin A/B-CDK inhibitors beyond oncology is a promising avenue of research.

Furthermore, the identification of predictive biomarkers is essential for patient stratification and the successful clinical development of these inhibitors. Beyond the expression levels of cyclins and CDKs, a broader panel of biomarkers, including the status of pRB and the activity of the E2F1 pathway, should be investigated. This will allow for the identification of patient populations most likely to benefit from this therapeutic approach.

Q & A

Q. How to navigate intellectual property constraints when publishing this compound research?

- Methodological Answer :

- Consult institutional technology transfer offices before submitting manuscripts involving patentable findings.

- Use Creative Commons licenses for non-commercial data sharing and cite prior patents related to synthesis or applications .

- Disclose funding sources and comply with open-access mandates if applicable (e.g., NIH Public Access Policy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.